molecular formula C25H25N5O3S B11426522 4-methyl-N-(3-{[2-(morpholin-4-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide

4-methyl-N-(3-{[2-(morpholin-4-yl)phenyl]amino}quinoxalin-2-yl)benzenesulfonamide

Cat. No.: B11426522
M. Wt: 475.6 g/mol
InChI Key: VXXXTSUCRYWNRU-UHFFFAOYSA-N
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Description

4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound known for its diverse applications in scientific research This compound features a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused with a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the quinoxaline core This can be achieved through the condensation of o-phenylenediamine with a diketoneCommon reagents used in these reactions include morpholine, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This can result in therapeutic effects, such as inhibiting the growth of cancer cells or reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-(3-{[2-(MORPHOLIN-4-YL)PHENYL]AMINO}QUINOXALIN-2-YL)BENZENE-1-SULFONAMIDE stands out due to its unique combination of a quinoxaline core, morpholine, and sulfonamide groups. This combination imparts specific chemical properties and biological activities, making it valuable for various research applications .

Properties

Molecular Formula

C25H25N5O3S

Molecular Weight

475.6 g/mol

IUPAC Name

4-methyl-N-[3-(2-morpholin-4-ylanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C25H25N5O3S/c1-18-10-12-19(13-11-18)34(31,32)29-25-24(26-20-6-2-3-7-21(20)27-25)28-22-8-4-5-9-23(22)30-14-16-33-17-15-30/h2-13H,14-17H2,1H3,(H,26,28)(H,27,29)

InChI Key

VXXXTSUCRYWNRU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC=CC=C4N5CCOCC5

Origin of Product

United States

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